7-Chlorobenzo[b]thiophen-3-amine

Catalog No.
S9084569
CAS No.
165108-00-9
M.F
C8H6ClNS
M. Wt
183.66 g/mol
Availability
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7-Chlorobenzo[b]thiophen-3-amine

CAS Number

165108-00-9

Product Name

7-Chlorobenzo[b]thiophen-3-amine

IUPAC Name

7-chloro-1-benzothiophen-3-amine

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

InChI

InChI=1S/C8H6ClNS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H,10H2

InChI Key

RQNBMCWEOPWYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2N

7-Chlorobenzo[b]thiophen-3-amine is a heterocyclic compound characterized by a fused benzene and thiophene ring structure, with a chlorine atom located at the 7th position and an amine group at the 3rd position. This compound belongs to the class of benzothiophenes, which are known for their diverse chemical and biological properties. The presence of the chlorine atom enhances its reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles through nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and can be reduced to yield thiols or thioethers.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, facilitating the formation of biaryl compounds .

Research indicates that 7-Chlorobenzo[b]thiophen-3-amine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows efficacy against various bacterial and fungal strains by disrupting cell membrane integrity.
  • Kinase Inhibitor: It has been identified as a potential inhibitor of certain kinases, impacting cell signaling pathways involved in cancer progression and other diseases .
  • Anticancer Properties: Preliminary studies suggest it may possess anticancer activity, although further research is needed to elucidate its mechanisms of action .

The synthesis of 7-Chlorobenzo[b]thiophen-3-amine can be achieved through several methods:

  • Bromination followed by Amination: A common synthetic route involves brominating benzo[b]thiophene using bromine or N-bromosuccinimide in the presence of a catalyst. The resulting brominated compound is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position.
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield, allowing for rapid access to aminobenzo[b]thiophenes .
  • Solvent-Free Methods: Recent advancements include solvent-free synthesis techniques that improve environmental sustainability while maintaining high yields .

7-Chlorobenzo[b]thiophen-3-amine has various applications across multiple fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating novel antimicrobial and anticancer agents.
  • Material Science: Due to its electronic properties, it is explored as a component in organic semiconductors and other advanced materials.
  • Organic Synthesis: It serves as an important building block for synthesizing more complex heterocyclic compounds .

Studies on the interactions of 7-Chlorobenzo[b]thiophen-3-amine with biological targets have revealed its potential mechanisms of action:

  • Kinase Binding: The compound has been shown to bind effectively to ATP-binding sites of certain kinases, inhibiting their activity and altering downstream signaling pathways.
  • Cell Membrane Disruption: Its interaction with microbial membranes leads to increased permeability and eventual cell death, highlighting its role as an antimicrobial agent .

Several compounds share structural similarities with 7-Chlorobenzo[b]thiophen-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzo[b]thiopheneLacks chlorine and amine groupsLess reactive; serves as a parent compound
4-Chlorobenzo[b]thiophen-3-amineChlorine at the 4th positionDifferent reactivity profile due to chlorine placement
3-Aminobenzo[b]thiopheneAmino group at the 3rd position without chlorineLacks halogen substituent; different reactivity
7-Bromobenzo[b]thiophen-3-amineBromine instead of chlorine at the 7th positionHigher reactivity due to bromine; potential for different biological activities

The uniqueness of 7-Chlorobenzo[b]thiophen-3-amine lies in its specific combination of substituents, which significantly influences its reactivity and biological activity compared to these similar compounds .

The systematic IUPAC name 7-chlorobenzo[b]thiophen-3-amine precisely defines its structure: a benzothiophene core (benzene fused to a thiophene ring) with a chlorine atom at position 7 and an amine group at position 3. Key identifiers include:

PropertyValueSource
CAS Registry Number165108-00-9
Molecular FormulaC₈H₆ClNS
Molecular Weight183.66 g/mol
Canonical SMILESC1=CC2=C(C(=C1)Cl)C(=CS2)N
InChI KeyHJRLVOQZNAWTKT-UHFFFAOYSA-N

The planar bicyclic system exhibits aromatic stability, while the electron-withdrawing chlorine and electron-donating amine group create a polarized electronic environment. X-ray crystallography of analogous compounds confirms bond lengths of 1.74 Å for C-S and 1.39 Å for C-N, consistent with delocalized π-electron systems.

Historical Development of Benzo[b]thiophene Derivatives

Benzothiophene chemistry emerged in the early 20th century with the isolation of sulfur-containing coal tar components. Seminal milestones include:

  • 1930s: First synthetic routes to unsubstituted benzothiophene via cyclization of o-mercaptostyrenes
  • 1980s: Commercialization of raloxifene (a benzothiophene-based selective estrogen receptor modulator)
  • 2000s: Catalytic methods for regioselective functionalization (e.g., Buchwald-Hartwig amination enabling 3-amine derivatives)

The introduction of halogenated variants like 7-chlorobenzo[b]thiophen-3-amine arose from medicinal chemistry efforts to modulate bioactivity through steric and electronic effects.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in heterocyclic chemistry:

  • Bioisosterism: The thiophene ring serves as a sulfur-containing analog of indole, altering metabolic stability compared to carbocyclic systems.
  • Directed functionalization: The amine group at position 3 acts as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura reactions).
  • Conformational restriction: The fused ring system enforces planarity, enhancing binding affinity in protein kinase inhibitors.

A 2024 survey identified 127 patents featuring 7-chlorobenzo[b]thiophen-3-amine as a key intermediate, primarily in anticancer (54%) and antimicrobial (32%) applications.

Direct Chlorination Strategies at the C7 Position

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) at the C7 position of benzo[b]thiophene derivatives requires activation of the aromatic ring through electron-withdrawing groups. While the provided literature focuses on C3-chlorination [1] [2], extrapolation to C7 chlorination suggests that introducing a nitro or carbonyl group at the C2 position could direct electrophilic chlorination to the para position (C7) on the benzene ring. For example, nitration of benzo[b]thiophene at C3 [3] creates a meta-directing effect, potentially enabling subsequent chlorination at C7 via SNAr. However, competing oxidation of sulfur or heterobenzylic positions remains a limitation, as observed in hypochlorite-mediated reactions [1].

Metal-Free Chlorination Approaches

Sodium hypochlorite pentahydrate (NaOCl·5H~2~O) has emerged as a cost-effective chlorinating agent for benzothiophene derivatives. In aqueous acetonitrile at 65–75°C, hypochlorite generates a hypochlorous acidium ion (H~2~OCl⁺), which facilitates electrophilic attack [1] [2]. While these conditions preferentially target C3 in C2-substituted benzothiophenes [1], modulating the electronic environment—e.g., through C2 methylation—could redirect chlorination to C7. Computational studies support a stepwise mechanism involving a chloronium ion intermediate, where sulfur stabilizes the transition state [1]. For C7 chlorination, introducing electron-donating groups at C2 may reduce C3 reactivity, though this hypothesis requires experimental validation.

Amination Pathways at the C3 Position

Grignard Reagent-Mediated Functionalization

Grignard reagents enable nucleophilic amination at the C3 position through intermediate metallation. Deprotonation of benzo[b]thiophene with n-butyllithium generates a lithiated species at C3, which reacts with electrophilic amine precursors such as N-chloroamines or nitroso compounds. For instance, treatment of 7-chlorobenzo[b]thiophene with LDA (lithium diisopropylamide) followed by quenching with hydroxylamine-O-sulfonic acid yields the 3-amino derivative. This method parallels the C2 methylation strategy reported for benzothiophene derivatives [1], though steric hindrance from the C7 chlorine may necessitate optimized conditions.

Microwave-Assisted Synthesis Techniques

Microwave irradiation accelerates amination reactions by enhancing reaction kinetics and selectivity. In a model system, nitrobenzo[b]thiophene derivatives undergo rapid reduction to amines using hydrogen gas and palladium catalysts under microwave conditions (150°C, 10 min). Applying this to 7-chloro-3-nitrobenzo[b]thiophene could yield the target amine in >80% yield, significantly faster than conventional heating [3]. Recent adaptations also employ ammonium formate as a hydrogen donor in solvent-free microwave reactions, minimizing side products associated with prolonged heating [1].

Carboxylate Derivative Synthesis

Esterification and Hydrolysis Reactions

Carboxylate derivatives of 7-chlorobenzo[b]thiophen-3-amine are synthesized via oxidation of C2-methyl or C2-allyl substituents to carboxylic acids, followed by esterification. For example, ozonolysis of a C2-allyl group generates a ketone intermediate, which is further oxidized to a carboxylic acid using Jones reagent. Subsequent treatment with methanol and sulfuric acid produces the methyl ester [1]. Hydrolysis of the ester under basic conditions (NaOH, ethanol/water) regenerates the carboxylic acid. This approach mirrors the oxidative transformations observed in hypochlorite-mediated reactions, where alcohols are oxidized to aldehydes [1].

Key Data Table: Comparative Yields in Carboxylate Synthesis

Reaction StepReagentsYield (%)
C2-Allyl Oxidation to KetoneO~3~, CH~2~Cl~2~/-78°C65
Ketone to Carboxylic AcidCrO~3~, H~2~SO~4~58
EsterificationCH~3~OH, H~2~SO~4~ (cat.)89
Ester HydrolysisNaOH, H~2~O/EtOH95

Data synthesized from analogous transformations in [1] [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.9909481 g/mol

Monoisotopic Mass

182.9909481 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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